2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid
Overview
Description
2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid is a heterocyclic compound containing an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.
Synthetic Routes and Reaction Conditions:
Cyclization Method: One common method for synthesizing this compound involves the cyclization of acyclic semicarbazide derivatives.
Acylation Method: Another method involves the acylation of amino oxadiazoles with acid chlorides.
Industrial Production Methods: Industrial production methods typically involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The oxadiazole ring can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated oxadiazole derivatives.
Scientific Research Applications
2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various pharmacologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Industry: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
Target of Action
Similar compounds, such as nitrofurans, have been reported to target proteins like aldose reductase .
Mode of Action
It’s worth noting that oxadiazoles are known for their wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, and antioxidant properties .
Biochemical Pathways
Oxadiazoles have been reported to interact with various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Similar compounds have been reported to have positive oral bioavailability .
Result of Action
Oxadiazoles have been reported to exhibit a wide range of biological activities, including anticancer effects .
Future Directions
Oxadiazoles, including “2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid”, have shown promise in various fields such as medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring new synthetic routes, investigating their mechanism of action, and evaluating their potential applications in medicine and other fields.
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure and functional groups present in the oxadiazole compound .
Cellular Effects
Oxadiazoles have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid is not well-defined due to the lack of research. Oxadiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Oxadiazoles are known to interact with various enzymes and cofactors .
Comparison with Similar Compounds
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
This detailed article provides a comprehensive overview of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(5-methyl-1,3,4-oxadiazol-2-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-3-6-7-4(10-3)2-5(8)9/h2H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZOVEKBDTVUDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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